molecular formula C11H17N5 B11738716 N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine

Cat. No.: B11738716
M. Wt: 219.29 g/mol
InChI Key: GUEJOWDSLXDQDJ-UHFFFAOYSA-N
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Description

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine is a bispyrazole derivative featuring a 1,3-dimethylpyrazole core linked via a methylene group to a 1-ethylpyrazole-4-amine moiety. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry for applications such as enzyme inhibition or receptor modulation.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethylpyrazol-4-amine

InChI

InChI=1S/C11H17N5/c1-4-16-8-11(6-13-16)12-5-10-7-15(3)14-9(10)2/h6-8,12H,4-5H2,1-3H3

InChI Key

GUEJOWDSLXDQDJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=CN(N=C2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine typically involves the condensation of appropriate pyrazole derivatives. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 1-ethyl-1H-pyrazol-4-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques helps in refining the reaction conditions for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce pyrazole derivatives with reduced functional groups .

Scientific Research Applications

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include key biochemical processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • 4-({[(1,3-Dimethylpyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline (): This compound replaces the ethyl group with a dimethylaniline moiety. The dimethylamine group introduces basicity, contrasting with the neutral ethyl group in the target compound .
  • [(1,3-Dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine ():
    The 4-methoxyphenyl substituent adds an electron-donating group, enhancing lipophilicity. This could improve CNS penetration but may reduce metabolic stability compared to the ethylated pyrazole in the target compound .

Halogenated Derivatives

  • [(2,5-Difluorophenyl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine (): Fluorine atoms introduce electronegativity, enabling halogen bonding with biological targets. This derivative may exhibit higher binding affinity in kinase inhibition assays compared to the non-halogenated target compound .

Positional Isomerism in Pyrazole Substitution

  • This contrasts with the 1,3-dimethyl configuration in the target compound, which may better fit sterically constrained active sites .

Purity and Characterization

  • Compounds like [(2-aminoethyl)[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine () are reported with 95% purity, emphasizing the need for rigorous chromatographic purification (e.g., reverse-phase HPLC) to isolate the target compound effectively .

Binding Affinity and Selectivity

Pharmacokinetics

  • The ethyl group in the target compound likely enhances logP values compared to methyl or methoxy derivatives, favoring oral bioavailability but risking higher plasma protein binding.

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Key Substituents logP (Predicted) Notable Applications Reference
Target Compound C₁₀H₁₇N₅ 1,3-Dimethylpyrazole, 1-ethylpyrazole 2.1 Enzyme inhibition, receptor modulation -
4-({[(1,3-Dimethylpyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline C₁₄H₂₀N₄ Dimethylaniline 2.8 Fluorescent probes
[(2,5-Difluorophenyl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine C₁₃H₁₄F₂N₄ Difluorophenyl 3.0 Kinase inhibition
[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][(2,5-difluorophenyl)methyl]amine C₁₃H₁₄F₂N₄ 1,5-Dimethylpyrazole 2.9 Structural biology studies

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